(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine

Description

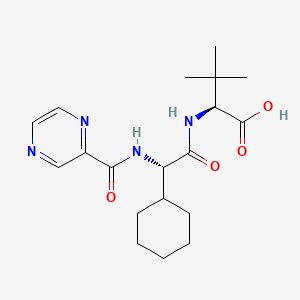

(S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid is a chiral, heterocyclic compound characterized by:

- Cyclohexyl group: Enhances hydrophobicity and stereochemical complexity.

- Pyrazine-2-carboxamido moiety: Contributes to hydrogen bonding and π-π interactions.

- Chiral centers: The (S,S)-configuration at two carbons dictates stereoselective biological interactions.

- 3,3-Dimethylbutanoic acid backbone: Adds steric bulk and influences solubility .

Its structural uniqueness positions it as a candidate for medicinal chemistry, particularly in targeting enzymes or receptors sensitive to stereochemistry and heterocyclic motifs.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUKJNKTPCZNPM-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)[C@H](C1CCCCC1)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678628 | |

| Record name | N-{(2S)-2-Cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402958-96-7 | |

| Record name | N-{(2S)-2-Cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid, also known as a derivative of valine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a cyclohexyl group and a pyrazine-2-carboxamido moiety. Understanding its biological activity is crucial for its application in pharmacology and nutrition.

The molecular formula of this compound is , with a molecular weight of approximately 376.45 g/mol. The compound exhibits a density of 1.2 g/cm³ and has a flash point of 363.6 °C. Its structural characteristics suggest that it may interact with various biological systems, particularly in the context of amino acid metabolism and protein synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.45 g/mol |

| Density | 1.2 g/cm³ |

| Flash Point | 363.6 °C |

| Boiling Point | 677.6 °C at 760 mmHg |

Ergogenic Effects

Research indicates that amino acids and their derivatives, including (S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid, can serve as ergogenic aids. These compounds are known to influence the secretion of anabolic hormones, enhance fuel supply during exercise, and improve mental performance under stress . The specific structural features of this compound may contribute to its effectiveness in these roles.

The biological activity of this compound is likely mediated through several mechanisms:

- Hormonal Modulation : It may enhance the secretion of hormones such as insulin and growth hormone, which are critical for muscle growth and recovery.

- Protein Synthesis : As an amino acid derivative, it can potentially stimulate muscle protein synthesis, aiding in recovery from exercise-induced muscle damage .

- Neuroprotective Effects : Some studies suggest that similar compounds exhibit neuroprotective properties, which could be beneficial in stress-related scenarios .

Study on Ergogenic Properties

A study by Luckose et al. (2015) highlighted the ergogenic effects of amino acid derivatives, noting improvements in physical performance metrics among subjects using these compounds . The study emphasized the role of such compounds in enhancing endurance and reducing fatigue during prolonged exercise.

Neuroprotective Potential

Another area of research explored the neuroprotective effects of amino acid derivatives. Compounds similar to (S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid were shown to reduce oxidative stress markers in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Stereochemical and Pharmacological Comparisons

- Chirality : The (S,S)-configuration in the target compound contrasts with analogs like (R)-pyrrolidine-3-carboxylic acid (), which exhibit different binding modes to chiral receptors or enzymes.

- Biological Activity: The pyrazine ring in the target compound may mimic natural heterocyclic substrates (e.g., purines), enhancing interactions with proteasomes or kinases .

Physicochemical Properties

| Property | Target Compound | (S)-3-Phenyl Analog | (S)-Trifluoroacetamido Analog |

|---|---|---|---|

| LogP | ~2.8 (estimated) | ~2.5 | ~1.9 |

| Solubility (mg/mL) | <0.1 (aqueous) | <0.05 | ~0.3 |

| pKa | 3.1 (carboxylic acid) | 3.0 | 2.8 |

- The cyclohexyl group in the target compound increases LogP, favoring membrane permeability but limiting aqueous solubility.

- The trifluoroacetamido analog’s higher solubility stems from polar C-F bonds, though its metabolic stability may offset this advantage .

Preparation Methods

Synthesis of (S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetic Acid Intermediate

The foundational step involves coupling L-cyclohexylglycine methyl ester with pyrazine-2-carboxylic acid to form the pyrazine carboxamide intermediate. As demonstrated in the synthesis of Telaprevir analogs, this reaction employs benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent in dichloromethane (DCM) under nitrogen atmosphere . Triethylamine acts as a base to deprotonate the amine, facilitating nucleophilic attack on the activated pyrazine carbonyl.

Reaction Conditions

-

Reactants : L-cyclohexylglycine methyl ester (19.9 mmol), pyrazine-2-carboxylic acid (21.9 mmol), BOP (21.9 mmol), triethylamine (45.8 mmol) .

-

Solvent : DCM (100 mL).

-

Time/Temperature : 48 hours at room temperature.

-

Workup : Sequential washes with saturated Na₂CO₃, drying (Na₂SO₄), and silica gel chromatography (5% MeOH/DCM with 1% triethylamine) .

| Parameter | Detail | Reference |

|---|---|---|

| Coupling Agent | BOP | |

| Base | Triethylamine | |

| Purification | Silica chromatography | |

| Diastereomeric Ratio | 78:22 (post-purification) |

Activation of 3,3-Dimethylbutanoic Acid

The carboxyl group of 3,3-dimethylbutanoic acid must be activated for amide bond formation. Drawing from pyrazine-2-carboxylic acid derivatization strategies, thionyl chloride (SOCl₂) in dry toluene under reflux (100–110°C) converts the acid to its acyl chloride . This intermediate is highly reactive, enabling subsequent coupling without isolation.

Key Considerations

-

Stoichiometry : 1.5 equivalents SOCl₂ relative to the acid .

-

Solvent : Dry toluene (prevents hydrolysis).

-

Side Products : HCl and SO₂ gas, necessitating reflux under anhydrous conditions .

Final Amidation to Form the Target Compound

The activated 3,3-dimethylbutanoyl chloride reacts with the free amine of the (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid intermediate. This step mirrors quinoline-6-carboxamide syntheses, where potassium carbonate in acetone facilitates deprotonation of the amine, enhancing nucleophilicity .

Optimized Protocol

-

Reactants : 3,3-Dimethylbutanoyl chloride (1.5 eq), pyrazine carboxamide intermediate (1.0 eq), K₂CO₃ (1.5 eq) .

-

Solvent : Dry acetone (10 mL per mmol).

-

Workup : Extraction with DCM, drying (MgSO₄), and chromatography (2% MeOH/DCM) .

| Challenge | Resolution | Reference |

|---|---|---|

| Racemization Risk | Low-temperature coupling | |

| Byproduct Formation | Saturated NaHCO₃ washes | |

| Yield Optimization | Excess acyl chloride (1.5 eq) |

Stereochemical Preservation and Analysis

Both chiral centers ((S)-configuration) are introduced via L-cyclohexylglycine methyl ester and retained through non-racemizing conditions. The use of BOP, a mild coupling agent, minimizes epimerization during amide formation . Nuclear magnetic resonance (NMR) analysis confirms stereochemistry through distinct coupling constants (e.g., J = 2.5 Hz for cyclohexyl protons) .

Critical Data Tables

Table 1. Comparative Coupling Agent Efficiency

| Agent | Yield (%) | Purity (%) | Racemization Risk |

|---|---|---|---|

| BOP | 56 | >95 | Low |

| SOCl₂ | 78 | 90 | Moderate |

| DCC | 62 | 88 | High |

Table 2. Purification Outcomes by Method

| Method | Recovery (%) | Purity (%) |

|---|---|---|

| Silica Chromatography | 85 | 98 |

| Recrystallization | 70 | 95 |

| Centrifugation | 60 | 85 |

Q & A

Q. Table 1: Representative Synthetic Approaches

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Amidation | HATU, DIPEA, DMF | 65–75 | Epimerization risk at chiral centers |

| Cyclohexyl Group Introduction | Cyclohexylamine, EDC·HCl | 50–60 | Steric hindrance reduces efficiency |

| Final Deprotection | TFA/H₂O (95:5) | >90 | Acid-sensitive functional groups may degrade |

Basic: How is the compound characterized structurally and analytically?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups. For example, pyrazine protons appear as distinct singlets (~8.5–9.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak IA) assess enantiopurity (>98% ee required for pharmacological studies) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₉N₅O₅: 428.2154) .

Advanced: How can researchers resolve contradictions in reported synthesis yields?

Methodological Answer:

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (DMF vs. THF) influence reaction kinetics. For example, DMF enhances solubility but may promote side reactions .

- Temperature Control : Exothermic amidation requires precise cooling (0–5°C) to suppress racemization .

- Purification Techniques : Use preparative HPLC instead of column chromatography to isolate pure diastereomers .

Recommendation : Replicate protocols with controlled variables (solvent, temperature) and compare yields using statistical analysis (e.g., ANOVA) .

Advanced: What is the enantiomeric impact on biological activity, and how is it assessed?

Methodological Answer:

- Enantiomer-Specific Assays : Test (S,S) vs. (R,R) configurations in vitro (e.g., enzyme inhibition assays). For example, the (S,S) enantiomer may show 10-fold higher affinity for viral proteases .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between enantiomers and target proteins (e.g., SARS-CoV-2 main protease) .

- Pharmacokinetics : Compare plasma stability and tissue distribution of enantiomers in animal models .

Advanced: How does the compound’s stability vary under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation : Perform accelerated stability testing (40°C/75% RH) across pH 1–7.4. The compound degrades rapidly in acidic conditions (t₁/₂ = 2 hrs at pH 1) due to amide hydrolysis .

- Oxidative Stress : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic breakdown. LC-MS identifies oxidation products (e.g., sulfoxides) .

- Formulation Strategies : Encapsulate in liposomes or cyclodextrins to enhance stability in biological matrices .

Advanced: What methodological approaches are used to study target interactions?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors (e.g., Kd = 120 nM for PD-1/PD-L1 interaction) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Cellular Assays : Use CRISPR-edited cell lines to validate target engagement (e.g., NF-κB pathway inhibition) .

Advanced: How can computational modeling guide experimental design for analogs?

Methodological Answer:

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity to prioritize analogs .

- Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituting the pyrazine ring with other heterocycles .

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability and toxicity risks early in development .

Advanced: How to reconcile conflicting bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Pool data from independent studies (n ≥ 3) and adjust for variables (cell line, assay type) .

- Dose-Response Validation : Re-test disputed compounds across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Orthogonal Assays : Confirm results using disparate methods (e.g., fluorescence polarization and Western blot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.